Product packaging for 2,3-Bis(octadecyloxy)propan-1-ol(Cat. No.:CAS No. 6076-38-6)

2,3-Bis(octadecyloxy)propan-1-ol

Cat. No.: B051136
CAS No.: 6076-38-6
M. Wt: 597.0 g/mol
InChI Key: QEHCYTDFERPPPU-UHFFFAOYSA-N
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Description

Overview of Glycerol (B35011) Ether Lipids in Academic Research

Glycerol ether lipids are a diverse class of lipids where a hydrocarbon chain is attached to the glycerol backbone via an ether linkage. wikipedia.org They are broadly categorized into two main subclasses: alkyl ether lipids, which have a saturated ether linkage, and alkenyl ether lipids (plasmalogens), which possess a vinyl-ether bond. beilstein-journals.orgresearchgate.net These lipids are ubiquitous components of cell membranes in many organisms, from bacteria to mammals. nih.govwikipedia.org

In mammals, ether lipids constitute a significant portion of the total phospholipid pool, with the highest concentrations found in the brain, heart, and immune cells. nih.gov Their unique structure influences membrane fluidity and can facilitate processes like membrane fusion. nih.gov Furthermore, some ether lipids are believed to act as endogenous antioxidants, protecting cells from oxidative damage. nih.govwikipedia.org

Research into ether lipids gained considerable momentum with the discovery of Platelet-Activating Factor (PAF) in 1979, a potent signaling molecule that belongs to the alkyl ether lipid class. beilstein-journals.orgfrontiersin.org This discovery spurred extensive investigation into the synthesis and biological activities of both natural and non-natural ether lipids, leading to the development of compounds with potential therapeutic applications, such as the anticancer drug edelfosine. beilstein-journals.orgresearchgate.net The study of these lipids is crucial for understanding various physiological and pathological processes, including cellular signaling, membrane organization, and the pathobiology of diseases like cancer and neurological disorders. nih.govbeilstein-journals.org

Structural Classification and Nomenclature of 2,3-Bis(octadecyloxy)propan-1-ol as an Alkyl Glycerol Ether

This compound is structurally defined as a dialkyl glycerol ether. Its core is a propane-1,2,3-triol (B13761041) (glycerol) molecule. Two long-chain alkyl groups, specifically octadecyl groups (18 carbons), are attached to the oxygen atoms at the sn-2 and sn-3 positions of the glycerol backbone through ether linkages. The primary alcohol group at the sn-1 position remains unsubstituted.

According to IUPAC nomenclature, the compound is named This compound . epa.gov The term "bis(octadecyloxy)" indicates two octadecyl ether groups, and their positions on the propanol (B110389) backbone are specified by the locants '2' and '3'. Common synonyms include 1,2-O-Dioctadecylglycerol and Glycerine 1,2-distearyl ether. larodan.com

Below is a table summarizing the key identifiers and properties of this compound.

Table 1: Properties of this compound
Property Value
IUPAC Name This compound epa.gov
Synonyms 1,2-O-Dioctadecylglycerol, 1,2-O-Dioctadecyl-rac-glycerol larodan.com
CAS Number 6076-38-6
Molecular Formula C₃₉H₈₀O₃
Molecular Weight 597.05 g/mol larodan.com
Appearance Solid
InChI Key QEHCYTDFERPPPU-UHFFFAOYSA-N larodan.com

Historical Development and Emerging Significance of this compound as a Synthetic Intermediate

The synthesis of ether lipids has been a subject of interest since the late 1960s, driven initially by the need to confirm the structure of natural ether lipids and later by the discovery of bioactive molecules like PAF and the development of synthetic analogs with therapeutic potential. beilstein-journals.orgresearchgate.net General strategies for synthesizing alkyl glycerol ethers often involve the protection of glycerol hydroxyl groups, followed by alkylation to introduce the ether-linked chains, and subsequent deprotection steps.

While much of the historical focus has been on complex ether lipids like PAF or synthetic drugs, simpler dialkylglycerols such as this compound serve as crucial synthetic intermediates. mdpi.com This compound, with its free primary hydroxyl group, is an ideal starting material for the synthesis of more complex, biologically active phospholipids (B1166683). The two stable ether-linked octadecyl chains provide a lipophilic backbone, while the primary alcohol at the sn-1 position offers a reactive site for the attachment of various polar head groups.

For instance, this intermediate can be phosphorylated and subsequently coupled with choline (B1196258), ethanolamine, or other head groups to create a wide range of synthetic phospholipids. These synthetic lipids are invaluable tools in academic research for studying membrane properties, enzyme activities, and cellular signaling pathways. The defined structure of synthetic lipids derived from intermediates like this compound allows for precise structure-function relationship studies, which are not possible with heterogeneous lipid mixtures isolated from natural sources. Its role as a building block underscores its emerging significance in the ongoing exploration of lipid biochemistry and pharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H80O3 B051136 2,3-Bis(octadecyloxy)propan-1-ol CAS No. 6076-38-6

Properties

IUPAC Name

2,3-dioctadecoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-38-39(37-40)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHCYTDFERPPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H80O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884220
Record name 1-Propanol, 2,3-bis(octadecyloxy)-
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Molecular Weight

597.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6076-38-6
Record name 2,3-Bis(octadecyloxy)-1-propanol
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Record name 1-Propanol, 2,3-bis(octadecyloxy)-
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Record name 1-Propanol, 2,3-bis(octadecyloxy)-
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Record name 1-Propanol, 2,3-bis(octadecyloxy)-
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Record name 2,3-bis(octadecyloxy)propan-1-ol
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Advanced Synthetic Methodologies for 2,3 Bis Octadecyloxy Propan 1 Ol and Its Stereoisomers

Regioselective and Stereoselective Synthesis of Glycerol (B35011) Ether Scaffolds.nih.govresearchgate.netnih.gov

The creation of specific glycerol ether structures, where alkyl chains are attached at defined positions (regioselectivity) and with a particular 3D orientation (stereoselectivity), is a cornerstone of advanced organic synthesis. nih.govresearchgate.netnih.gov This control is paramount for producing compounds like 2,3-Bis(octadecyloxy)propan-1-ol with the desired chemical and physical properties.

Utilization of Chiral Glycerol Precursors.nih.govacs.org

To synthesize specific stereoisomers of this compound, the synthesis often begins with a chiral precursor, a molecule that is not superimposable on its mirror image. The use of (R)- and (S)-glycerol derivatives provides a stereochemically defined starting point. nih.gov For instance, starting with an (R)-glycerol derivative will lead to the formation of the corresponding (R)-isomer of the final product, while an (S)-glycerol derivative will yield the (S)-isomer. This strategy is crucial for producing enantiomerically pure ether lipids. researchgate.net

One common approach involves the use of glycidol, a versatile chiral building block. nih.gov The catalytic asymmetric epoxidation of allyl alcohol can produce either (R)- or (S)-glycidol with high optical purity, depending on the specific chiral catalyst used. nih.gov This chiral epoxide can then undergo nucleophilic opening to introduce the first alkyl chain, setting the stereochemistry for subsequent reactions.

Nucleophilic Substitution Reactions for Ether Linkage Formation.nih.govmasterorganicchemistry.comorganic-chemistry.org

The formation of the ether bond in this compound is typically achieved through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. masterorganicchemistry.compressbooks.pub In this reaction, an alkoxide (the deprotonated form of an alcohol) acts as a nucleophile and attacks an alkyl halide (or a similar compound with a good leaving group), forming an ether linkage. masterorganicchemistry.comlibretexts.org

In the context of synthesizing this compound, the hydroxyl groups at the 2- and 3-positions of the protected glycerol precursor are converted into alkoxides using a strong base. These alkoxides then react with an octadecyl halide (e.g., octadecyl bromide) in an S(_N)2 reaction to form the desired diether. masterorganicchemistry.com The reaction's success is often dependent on using a primary alkyl halide to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org

Optimizing Reaction Conditions for High Yield and Purity of this compound.nih.govvurup.skmdpi.com

Achieving a high yield and purity of the final product requires careful control over the reaction conditions. Factors such as the choice of solvent, reaction temperature, and the use of catalysts can significantly impact the efficiency and selectivity of the synthesis.

Solvent Systems and Temperature Control in Etherification.nih.govvurup.skmdpi.com

The choice of solvent is critical in glycerol etherification as it can influence the solubility of reactants and the reaction rate. mdpi.commdpi.com For the Williamson ether synthesis, polar aprotic solvents are often preferred as they can dissolve the ionic alkoxide intermediate without participating in the reaction. In some cases, the alcohol corresponding to the alkoxide can be used as the solvent. masterorganicchemistry.com The use of deep eutectic solvents based on glycerol has also been explored as a sustainable option. rsc.org

Catalytic Approaches in the Formation of Alkyl Glycerol Ethers.rsc.orgresearchgate.net

Both homogeneous and heterogeneous catalysts can be employed to facilitate the etherification of glycerol. vurup.skmdpi.comgoogle.com Homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid can be effective but present challenges in separation from the product mixture. vurup.skgoogle.com

Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15) and zeolites, are often preferred due to their ease of separation and potential for reuse. vurup.skmdpi.com These solid acid catalysts provide active sites for the reaction to occur, promoting the formation of ether linkages. For example, Amberlyst-15 has been shown to be an effective catalyst for the etherification of glycerol with tert-butanol, achieving high glycerol conversion. vurup.sk Metal triflates, such as bismuth triflate (Bi(OTf)₃), have also been identified as highly active and selective homogeneous catalysts for the synthesis of monoalkylglyceryl ethers. rsc.orgresearchgate.net The choice of catalyst can significantly influence the selectivity towards mono-, di-, or tri-ethers.

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainability within the chemical industry has propelled the adoption of green chemistry principles in the synthesis of complex molecules like this compound. These principles are designed to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of ether lipids, traditionally reliant on methods that can be resource-intensive and generate significant waste, is a prime area for the application of greener methodologies.

Core tenets of green chemistry are particularly relevant to the synthesis of this compound. These include maximizing atom economy , which seeks to incorporate the maximum amount of reactant materials into the final product. acs.orgprimescholars.com Another key principle is the use of catalysis , where catalytic reagents are favored over stoichiometric ones because they are used in small amounts and can be recycled, thereby minimizing waste. acs.org Furthermore, green chemistry advocates for reducing unnecessary derivatization , such as the use of blocking or protecting groups, which require additional reagents and generate waste. scispace.com The development of syntheses that use less hazardous chemicals and safer solvents is also a fundamental goal. youtube.commdpi.com

In the context of producing this compound and related ether lipids, these principles are guiding research away from classical methods, such as the Williamson ether synthesis which can have poor atom economy, towards more advanced and sustainable alternatives.

Research Findings and Applications

Biocatalysis in Ether Bond Formation: A significant advancement in the green synthesis of ether lipids involves the use of enzymes. Biocatalysis is highly sought after for synthetic applications because enzymes typically operate with high regioselectivity under mild conditions, such as ambient temperature and pressure in aqueous environments. nih.govchemrxiv.org This approach aligns with several green chemistry principles by reducing energy consumption and avoiding the use of harsh or toxic reagents.

Recent research has highlighted the potential of enzymes from the geranylgeranylglyceryl phosphate (B84403) synthase (GGGPS) family, found in archaea, for constructing ether bonds. nih.govchemrxiv.org For example, a prenyltransferase from the archaeon Archaeoglobus fulgidus has been shown to be a promiscuous enzyme capable of synthesizing various glycerol ethers with perfect control over the stereochemistry at the glycerol unit. nih.govresearchgate.net Such enzymes offer a pathway to cleaner and more selective syntheses, which can be applied to the production of specific stereoisomers of this compound. The use of enzymes can circumvent the need for protecting groups, a common strategy in traditional organic synthesis that generates additional waste streams. acs.org

Alternative and Greener Reaction Conditions: The principles of green chemistry also encourage the use of safer solvents and alternative energy sources to drive reactions. Water is an ideal green solvent, and methodologies that can be performed in aqueous media are highly desirable. mdpi.com Phase-transfer catalysis (PTC) has been explored as an eco-friendly method for O-alkylation reactions, sometimes allowing the reaction to be carried out in water or even under solvent-free conditions. mdpi.com

Moreover, the use of alternative energy sources like microwave irradiation and ultrasound has been shown to accelerate reaction times, increase product yields, and reduce energy consumption in the synthesis of various organic compounds. mdpi.comresearchgate.netnih.gov For instance, the synthesis of ethenzamide via O-alkylation was significantly shortened from 15 minutes to 90 seconds with an improved yield by using microwave radiation under solvent-free conditions. mdpi.com These techniques represent a promising avenue for optimizing the synthesis of this compound, making the process more efficient and environmentally benign.

The table below provides a comparative overview of a traditional ether synthesis approach versus a hypothetical greener approach, based on established green chemistry principles.

Table 1: Comparison of Synthetic Approaches for Etherification

Metric Traditional Approach (e.g., Williamson Ether Synthesis) Greener Approach (e.g., Biocatalytic or PTC-mediated)
Catalyst Often uses stoichiometric amounts of a strong base (e.g., NaH). Uses a catalytic amount of an enzyme or phase-transfer catalyst.
Solvent Typically requires anhydrous, volatile organic solvents (VOCs) like THF or DMF. Can often be performed in water, ethanol, or under solvent-free conditions. mdpi.com
Atom Economy Can be low due to the formation of salt byproducts. acs.orgprimescholars.com Higher, as fewer byproducts are formed.
Energy Use May require heating for extended periods. Can proceed at ambient temperature or with efficient energy sources like microwaves. mdpi.com
Use of Derivatives Often requires protection/deprotection of functional groups, adding steps and waste. nih.gov High selectivity of enzymes can eliminate the need for protecting groups. acs.org

| Waste | Generates stoichiometric amounts of salt waste and requires disposal of organic solvents. | Minimal waste; catalyst may be recyclable and solvents are more benign. |

By integrating principles such as biocatalysis, safer solvents, and energy-efficient technologies, the synthesis of this compound can be significantly improved from an environmental and efficiency standpoint.

Chemical Derivatization and Analog Synthesis from 2,3 Bis Octadecyloxy Propan 1 Ol

Transformation to Carboxylic Acid Derivatives of 2,3-Bis(octadecyloxy)propan-1-ol

The primary alcohol of this compound can be oxidized to yield the corresponding carboxylic acid, (S)-2,3-bis(octadecyloxy)propanoic acid. This transformation is a key step in creating lipid analogs with an anionic headgroup or for subsequent amide bond formation. Standard oxidation protocols used for primary alcohols can be adapted for this purpose. For instance, strong oxidizing agents like chromic acid (formed from sodium dichromate and sulfuric acid) are capable of converting primary alcohols to carboxylic acids. youtube.com Milder, multi-step procedures, such as oxidation to an aldehyde followed by further oxidation to the carboxylic acid, can also be employed to ensure higher yields and purity. youtube.comgoogle.com

This resulting carboxylic acid derivative serves as a crucial intermediate. For example, it can be coupled with amines to form lipidated amino acids or peptides, a strategy used to enhance the cellular uptake and bioavailability of therapeutic molecules. The activation of the carboxylic acid, often with coupling agents like HOBt (Hydroxybenzotriazole) and EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), facilitates the efficient formation of a stable amide bond with a target amine-containing molecule. nih.gov

Synthesis of Glycerophospholipids and Glycolipids Incorporating the 2,3-Bis(octadecyloxy)propyl Moiety

The versatile 2,3-bis(octadecyloxy)propyl backbone is a cornerstone for synthesizing both glycerophospholipids and glycolipids, which are crucial components of biological membranes and are explored for various therapeutic and research applications. nih.govnih.gov

The synthesis of phosphatidylcholine and phosphatidylethanolamine (B1630911) analogs from this compound involves the phosphorylation of the primary alcohol at the sn-1 position. A common method involves reaction with a phosphorylating agent, such as 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by ring-opening with trimethylamine (B31210) to yield the phosphocholine (B91661) headgroup. A similar strategy can be used with other nucleophiles to introduce different headgroups like phosphoethanolamine.

An alternative robust procedure for generating the phosphocholine derivative involves:

Reaction of the alcohol with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine like triethylamine.

Subsequent quenching of the reaction mixture with water to form the phosphatidic acid analog.

Coupling of the resulting phosphatidic acid with choline (B1196258) tosylate, often facilitated by a condensing agent like trichloroacetonitrile, to afford the final 2,3-bis(octadecyloxy)propyl-1-phosphocholine. nih.gov

These synthetic ether lipids are valuable tools for studying membrane dynamics, lipid-protein interactions, and as components in drug delivery systems like liposomes, owing to their enhanced stability against chemical and enzymatic degradation compared to their ester-linked counterparts.

Creating glyco-glycerol ether lipids from this compound involves attaching a carbohydrate moiety to the sn-1 hydroxyl group. This process, known as glycosylation, can be achieved through several established methods. researchgate.net

A prevalent strategy is the Koenigs-Knorr reaction, which utilizes a glycosyl halide (e.g., bromide or chloride) as the glycosyl donor and a heavy metal salt (e.g., silver carbonate or silver triflate) as a promoter. The sugar moiety must first be appropriately protected, leaving only the anomeric hydroxyl group to be converted into a halide.

Alternatively, the trichloroacetimidate (B1259523) method offers a highly efficient and stereoselective route. In this approach, a protected sugar is first converted to a trichloroacetimidate donor. This activated donor then reacts with the alcohol of this compound, catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), to form the desired glycosidic linkage. nih.gov These synthetic glycolipids are instrumental in studying cell-surface recognition events, immune responses, and for the development of adjuvants and diagnostic probes. nih.govmdpi.com

Functionalization and Modification at the sn-1, sn-2, and sn-3 Positions

The glycerol (B35011) backbone of lipids is defined by stereospecific numbering (sn), designating the three carbon positions as sn-1, sn-2, and sn-3. nih.gov In this compound, the primary alcohol is at the sn-1 position, while the octadecyl ether chains are at the sn-2 and sn-3 positions.

sn-1 Position: This is the most accessible position for functionalization. As detailed previously, the primary hydroxyl group is readily modified to introduce phosphate-containing headgroups (phosphocholine, phosphoethanolamine), oxidized to a carboxylic acid, or glycosylated to form glycolipids. nih.govnih.gov Further, it can be the site for attaching reporter molecules like fluorescent dyes or spin labels for biophysical studies.

sn-2 and sn-3 Positions: Modification at these positions is significantly more challenging due to the chemically robust nature of the ether linkages. Unlike ester bonds, which are readily cleaved by hydrolysis, ether bonds require harsh conditions to break. mdpi.com Therefore, introducing variability at the sn-2 and sn-3 positions is typically not achieved by derivatizing this compound itself. Instead, it requires a de novo synthesis starting from different precursors. For instance, analogs with different chain lengths or unsaturation would be synthesized by using the corresponding alkyl halides (e.g., oleyl bromide instead of octadecyl bromide) in the initial alkylation steps of a glycerol-derived starting material. nih.gov

The table below summarizes the primary sites of functionalization starting from this compound.

Rational Design and Synthesis of Bioactive Analogues from this compound

The rational design of bioactive analogs based on the this compound scaffold leverages its structural properties to create molecules with specific biological functions. nih.govbiorxiv.org The stable diether core makes it an excellent platform for developing synthetic lipids that can resist enzymatic degradation, a desirable trait for adjuvants in vaccines and for drug delivery vehicles like lipid nanoparticles (LNPs). nih.gov

For example, by transforming the sn-1 alcohol into a carboxylic acid and coupling it to an immunostimulatory peptide or a small molecule antigen, a self-adjuvanting vaccine candidate can be synthesized. The lipid moiety facilitates interaction with cell membranes and promotes uptake by antigen-presenting cells.

In the context of gene delivery, the 2,3-bis(octadecyloxy)propyl structure can be incorporated into larger, more complex ionizable lipids. biorxiv.org The design process involves iterative optimization of the headgroup and lipid tails to balance factors like pKa (which influences nucleic acid encapsulation and endosomal escape) and fusogenicity. nih.gov While the saturated octadecyl chains of the parent compound provide high stability, analogs might be designed with unsaturated chains (e.g., oleyl) to modulate the fluidity and fusogenic properties of the resulting LNPs, thereby enhancing the in vivo delivery of mRNA or siRNA. nih.govbiorxiv.org

The table below outlines examples of rational design strategies.


Mentioned Compounds

Biological Relevance and Functional Studies of Glycerol Ether Lipids

Membrane Organization and Dynamics in Biological Systems

Glycerol (B35011) ether lipids are integral structural components of cellular membranes, where they contribute to the physical and functional properties of the lipid bilayer. nih.govnih.gov Their unique chemical structure, lacking a carbonyl oxygen at the sn-1 position, allows for tighter packing and stronger intermolecular hydrogen bonding between headgroups, which in turn affects membrane dynamics. nih.govnih.gov

Role in Lipid Raft Microdomains

Ether lipids, particularly plasmalogens, are significantly enriched in lipid rafts. nih.govhep.com.cnnih.govsigmaaldrich.com These specialized membrane microdomains are rich in cholesterol and sphingolipids and function as platforms for cellular signaling. The presence of ether lipids is crucial for the organization and stability of these rafts. nih.govhep.com.cnnih.govsigmaaldrich.com Studies on mice deficient in plasmalogens have demonstrated aberrant lipid raft formation and altered cholesterol distribution, highlighting the essential role of ether lipids in maintaining the integrity of these signaling hubs. nih.gov

Intracellular Signaling Pathways Modulated by Ether Lipids

Beyond their structural roles, ether lipids and their derivatives are increasingly recognized as important signaling molecules. nih.govnih.govnih.gov They can act as second messengers or modulate the activity of key enzymes involved in signal transduction. wikipedia.orgwikipedia.org For instance, platelet-activating factor (PAF), a well-characterized ether lipid, is a potent signaling molecule involved in inflammatory and allergic responses. wikipedia.orgyoutube.com Additionally, precursors in the ether lipid biosynthetic pathway, such as 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG), have been shown to possess signaling properties. nih.gov The metabolism of ether glycerophospholipids by specific phospholipases can also generate lipid second messengers like prostaglandins (B1171923) and arachidonic acid. wikipedia.org

Immunomodulatory Properties of Ether Lipids

Glycerol ether lipids possess notable immunomodulatory properties, influencing the activity of various immune cells. frontiersin.org These lipids can modulate immune responses, and their levels have been linked to inflammatory processes.

Activation of Invariant Natural Killer T (iNKT) Cells

A fascinating aspect of ether lipid immunobiology is their interaction with invariant Natural Killer T (iNKT) cells, a subset of T lymphocytes that recognize lipid antigens presented by the CD1d molecule. Certain self-lipids, including ether-bonded phospholipids (B1166683), can act as ligands for iNKT cells. nih.gov For example, ether-bonded lyso-phosphatidic acid and plasmalogen lyso-phosphatidylethanolamine isolated from the thymus have been shown to stimulate iNKT cells. nih.gov The presentation of these endogenous lipids by antigen-presenting cells can trigger the activation of iNKT cells, which then release a cascade of cytokines to modulate both innate and adaptive immune responses. frontiersin.org Interestingly, self-glycerophospholipids can also compete with other potent iNKT cell ligands for binding to CD1d, suggesting a mechanism for maintaining immune homeostasis between different subsets of lipid-reactive T cells. nih.govnih.gov

Role in Inflammation and Leukocyte Recruitment

Glycerol ether lipids are significant contributors to the complex processes of inflammation and the recruitment of leukocytes to sites of tissue injury or infection. Certain classes of ether lipids function as potent signaling molecules, initiating and modulating inflammatory cascades.

One of the most well-characterized ether lipid signaling molecules is the Platelet-Activating Factor (PAF). nih.gov PAF is a choline-containing ether lipid that plays a crucial role in promoting pro-inflammatory signaling pathways. researchgate.net It is involved in the inflammatory and allergic responses, stimulating platelet aggregation, which is important for blood clotting. nih.gov The synthesis of PAF can be enhanced by inflammation, and once produced by endothelial cells and leukocytes, it largely remains associated with the cell surface. researchgate.net

The breakdown of ether glycerophospholipids by specific phospholipase enzymes can also generate second messengers like prostaglandins and arachidonic acid, which are vital for signal transduction in inflammatory processes. portlandpress.com Furthermore, the oxidation of the vinyl-ether bond of plasmalogens, a major subclass of ether lipids, by reactive species produced by eosinophils at inflammation sites, results in the formation of α-bromo fatty aldehydes. These aldehydes act as chemoattractants, recruiting other leukocytes to the area of inflammation. wikipedia.org

Lipid mediators, including certain ether lipids, often act as the initial triggers in the recruitment of immune cells to tissues. nih.gov They initiate a cascade of events where the first responding immune cells produce cytokines, which in turn lead to the local release of chemokines, amplifying the subsequent waves of leukocyte recruitment. nih.gov This establishes a "lipid-cytokine-chemokine cascade" as a fundamental driver of the effector phase of immune responses. nih.gov The rapid production of these lipid mediators allows for a swift initiation of the inflammatory response. nih.gov

Within leukocytes, cellular structures known as lipid bodies are formed during inflammatory stimulation. nih.gov These organelles are crucial for the synthesis of eicosanoids, another class of lipid mediators involved in inflammation, and are considered key regulators in various inflammatory diseases. nih.gov

Metabolic Regulation and Homeostasis Linked to Ether Lipid Metabolism

Key enzymes in the initial steps of ether lipid biosynthesis within the peroxisomes include glyceronephosphate O-acyltransferase (GNPAT) and alkylglycerone phosphate (B84403) synthase (AGPS). researchgate.nethep.com.cn The provision of fatty alcohols, a rate-limiting step, is carried out by fatty acyl-CoA reductases (FAR1 and FAR2). portlandpress.com The subsequent steps to complete the synthesis of the final glycerophospholipid occur in the ER. portlandpress.com The catabolism of ether lipids is also a regulated process, catalyzed by enzymes such as alkylglycerol monooxygenase (AGMO) for alkyl lipids and plasmalogenases for plasmalogens. portlandpress.comresearchgate.net

Disruptions in ether lipid metabolism can have significant consequences for cellular and organismal health. Deficiencies in ether lipids have been associated with various metabolic disorders, including obesity, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes. wikipedia.org Reduced levels of circulating ether lipids, particularly plasmalogens, have been observed in obese individuals. wikipedia.orgfrontiersin.org Studies in mouse models have shown that plasmalogen deficiency can lead to increased susceptibility to hepatic lipid accumulation and adipose tissue inflammation when on a high-fat diet. Conversely, increasing plasmalogen levels may help in mitigating the effects of diet-induced obesity.

Ether lipid metabolism is also crucial for maintaining redox homeostasis. Ether phospholipids have been shown to be necessary for maintaining mitochondrial reactive oxygen species (ROS) homeostasis. oup.com In the model organism Caenorhabditis elegans, a deficiency in ether lipids disrupts lipid homeostasis, leading to an increased sensitivity to ferroptosis, a form of iron-dependent cell death. nih.govwsu.edu This disruption alters the balance of saturated and monounsaturated fatty acids in cellular membranes. wsu.edu The study on C. elegans also revealed that the organism responds to a lack of ether lipids by adjusting its fatty acid synthesis and desaturation pathways.

The regulation of ether lipid metabolism is complex and interconnected with other metabolic pathways. For instance, the biosynthesis of ether lipids and diacyl-phospholipids are linked, and a shift between these pathways can occur, for example, during the membrane remodeling of adipocytes in obesity. wikipedia.org

Table 1: Key Enzymes in Ether Lipid Metabolism

EnzymeFunctionCellular Location
Glyceronephosphate O-acyltransferase (GNPAT)Acylates dihydroxyacetone phosphate (DHAP) at the sn-1 position. hep.com.cnPeroxisome
Alkylglycerone phosphate synthase (AGPS)Forms the ether bond at the sn-1 position. hep.com.cnPeroxisome
Fatty acyl-CoA reductase 1 and 2 (FAR1, FAR2)Reduce acyl-CoA to fatty alcohol, the rate-limiting step. portlandpress.comPeroxisome
Acyl/alkyl-DHAP reductaseReduces alkyl-DHAP to 1-O-alkyl glycerol-3-phosphate. hep.com.cnPeroxisome
Plasmanylethanolamine desaturase (PEDS1)Converts saturated ether lipids to plasmalogens. nih.govEndoplasmic Reticulum
Alkylglycerol monooxygenase (AGMO)Degrades plasmanyl lipids by cleaving the ether bond. researchgate.netEndoplasmic Reticulum

Biological Origin and Physiological Significance in Diverse Organisms

Ether lipids are found across all three domains of life—Archaea, Bacteria, and Eukarya—and exhibit significant structural and functional diversity that reflects their adaptation to various environments and physiological roles.

Archaea: The cell membranes of archaea are a defining feature that distinguishes them from bacteria and eukarya. nih.gov They are predominantly composed of ether phospholipids. nih.govwikipedia.org A key characteristic is the stereochemistry of the glycerol backbone, which is sn-glycerol-1-phosphate, the enantiomer of the sn-glycerol-3-phosphate found in bacteria and eukarya. nih.govhep.com.cn The hydrocarbon chains are not fatty acids but are highly branched isoprenoid units linked to the glycerol backbone via ether bonds. nih.govhep.com.cn In many archaea, particularly those living in extreme environments (hyperthermophiles), these lipids are in the form of tetraether lipids, where two C40 hydrocarbon chains span the entire membrane, forming a monolayer. nih.govresearchgate.net This unique membrane structure provides enhanced stability and resistance to high temperatures and chemical stresses. nih.gov

Bacteria: Ether phospholipids are also major components of the cell membranes of certain bacteria, particularly anaerobic bacteria. wikipedia.org Some bacterial species have also evolved the ability to produce tetraether lipids, although these differ in their stereochemistry and the non-isoprenoid nature of their hydrocarbon chains compared to those of archaea. wikipedia.org The presence of ether lipids in some bacteria is thought to contribute to membrane stability in their respective environments. med-life.cagethealthspan.com

Caenorhabditis elegans : In the nematode C. elegans, a widely used model organism, ether lipids are crucial for various physiological functions. Studies have shown that ether lipid biosynthesis is necessary for lifespan extension. oup.comwsu.edu Mutants deficient in ether lipids exhibit reduced survival at colder temperatures, decreased fertility, and a shorter lifespan. researchgate.net These organisms compensate for the lack of ether lipids by altering their fatty acid metabolism, specifically by upregulating fatty acid synthesis and downregulating desaturation pathways. Ether lipid deficiency in C. elegans also leads to increased sensitivity to oxidative stress and ferroptosis, highlighting their protective role. fao.org

Human Spermatozoa: Human spermatozoa are particularly rich in ether lipids, which constitute a significant portion of their plasma membrane phospholipids. nih.govdntb.gov.uanih.gov These include plasmalogens and a unique sulfoglycolipid called seminolipid. nih.gov Ether lipids play a vital role in sperm function, including maturation, motility, and the ability to fertilize an egg. nih.govdntb.gov.ua Seminolipid, specifically, is essential for germ cell function during spermatogenesis and is involved in the binding of sperm to the zona pellucida of the egg. The high concentration of ether lipids in sperm membranes is thought to be critical for the membrane fusion events that occur during fertilization. nih.gov Interestingly, although mature sperm lack most organelles, including peroxisomes where ether lipid synthesis is initiated, proteomic analyses have identified the presence of enzymes for the initial steps of this pathway, suggesting a potential for localized synthesis or a remnant function. nih.gov

Table 2: Physiological Significance of Ether Lipids in Diverse Organisms

OrganismKey Ether LipidsPhysiological Significance
Archaea Isoprenoid-based diether and tetraether lipidsMembrane stability in extreme environments (e.g., high temperature). nih.govnih.gov
Bacteria Alkyl and tetraether lipids (non-isoprenoid)Membrane structure and stability, particularly in anaerobic bacteria. wikipedia.org
C. elegans Plasmalogens, alkyl ether lipidsLifespan regulation, stress resistance, fertility, and cold tolerance. researchgate.netwsu.edu
Human Spermatozoa Plasmalogens, SeminolipidSperm maturation, motility, membrane fusion, and fertilization. nih.gov

Endogenous Antioxidant Functions of Specific Ether Lipid Classes

A significant body of research points to the role of certain ether lipids, particularly plasmalogens, as endogenous antioxidants. wikipedia.orgoup.com This antioxidant capacity is primarily attributed to the unique vinyl-ether bond at the sn-1 position of the glycerol backbone in plasmalogens. portlandpress.comwikipedia.org

The vinyl-ether bond is highly susceptible to attack by various reactive oxygen species (ROS), including singlet oxygen and peroxyl radicals. wikipedia.org By preferentially reacting with these ROS, plasmalogens can act as "sacrificial" molecules, thereby protecting other more critical cellular components, such as polyunsaturated fatty acids (PUFAs) in membrane lipids, from oxidative damage. researchgate.net The oxidation of the vinyl-ether bond does not propagate lipid peroxidation, and the resulting byproducts are less toxic than those generated from the oxidation of other lipids.

Studies using cultured cells deficient in plasmalogens have demonstrated their increased sensitivity to oxidative stress induced by various means, including chemical hypoxia. portlandpress.comoup.com Restoration of plasmalogen levels in these cells restores their resistance to oxidative damage, a protective effect that is not observed when their saturated ether lipid precursors are restored. portlandpress.com This provides strong evidence that the vinyl-ether bond is the key to this antioxidant function. portlandpress.com

The brain, being a tissue with high metabolic activity and rich in PUFAs, is particularly vulnerable to oxidative stress. nih.gov It also has one of the highest concentrations of plasmalogens in the body, which is thought to be an adaptive mechanism to counteract the high oxidative environment. nih.gov A decline in plasmalogen levels has been associated with conditions characterized by increased oxidative stress, such as neurodegenerative diseases like Alzheimer's disease, as well as chronic inflammation and metabolic syndrome. nih.gov This suggests that the depletion of plasmalogens due to their antioxidant activity could contribute to the pathology of these diseases by leaving other lipids vulnerable to oxidation.

Structure Activity Relationship Sar Studies of 2,3 Bis Octadecyloxy Propan 1 Ol Derivatives

Impact of Alkyl Chain Length and Saturation on Biological Activity

The length and degree of saturation of the alkyl chains are critical determinants of the biological activity of diether lipids. These lipophilic tails are the primary anchors of the molecule within cellular membranes, and their characteristics influence membrane fluidity, partitioning, and interaction with membrane-associated proteins.

Research on various diether lipid analogues has consistently demonstrated that the length of the alkyl chains significantly impacts their biological effects. For instance, in the context of antiviral activity, studies on phospholipid analogues have shown that long alkyl chains, typically between 14 and 18 carbons, are often associated with optimal potency. This is attributed to their ability to effectively integrate into the viral or host cell membrane, thereby disrupting essential processes. Shorter or excessively long chains can lead to a decrease in activity, likely due to suboptimal membrane partitioning or steric hindrance.

The saturation of the alkyl chains also plays a crucial role. The presence of double bonds (unsaturation) introduces kinks in the hydrocarbon chains, altering the packing of the lipids in the membrane and increasing membrane fluidity. This can have profound effects on the function of membrane-bound enzymes and receptors. For example, in some antiviral lipid analogues, the introduction of an oleyl (C18:1) chain, which is unsaturated, has been shown to maintain potent antiviral activity, suggesting that a certain degree of flexibility in the lipid tails is well-tolerated and can even be beneficial for specific biological interactions.

Table 1: Impact of Alkyl Chain Modifications on Biological Activity of Diether Lipid Analogues

Alkyl Chain Modification Observed Effect on Biological Activity Potential Rationale
Chain Length (C14-C18) Often optimal for antiviral and anticancer activity.Effective membrane integration and interaction with target proteins.
Shorter Chains ( Generally reduced activity.Insufficient membrane anchoring and hydrophobic interactions.
Longer Chains (>C18) Can lead to decreased activity.Potential for steric hindrance and altered membrane dynamics.
Unsaturation (e.g., Oleyl) Can maintain or enhance activity.Increased membrane fluidity and altered packing, potentially facilitating target engagement.

Influence of Stereochemistry on Biological and Biophysical Outcomes

The glycerol (B35011) backbone of 2,3-Bis(octadecyloxy)propan-1-ol contains a chiral center at the C-2 position, leading to the existence of stereoisomers. The spatial arrangement of the substituents around this chiral center can have a profound impact on the molecule's interaction with stereospecific biological targets such as enzymes and receptors.

However, in other systems, stereochemistry is paramount. The specific orientation of the alkyl chains and the polar head group can dictate how the molecule presents itself to its binding partner. This can influence the affinity and efficacy of the interaction. Molecular dynamics simulations of diastereomeric liposomes have shown that the stereochemistry of a lipid component can control parameters such as the area per lipid molecule, membrane fluidity, and surface potential, all of which can affect interactions with biological molecules and cellular components. scielo.br

Table 2: Influence of Stereochemistry on the Properties of Diether Lipids

Stereochemical Aspect Observed Outcome Underlying Mechanism
Glycerol Backbone Chirality Can influence biological activity, though sometimes with minimal effect in vitro.Dictates the 3D orientation of the alkyl chains and polar head group, affecting binding to stereospecific targets.
Diastereomeric Forms Can lead to different cellular internalization routes and membrane properties.Controls membrane parameters like fluidity, surface potential, and water organization at the lipid/water interface. scielo.br

Role of Polar Head Group Modifications in Receptor Binding and Signaling

The propan-1-ol moiety of this compound serves as the polar head group. While simple, this hydroxyl group is capable of forming hydrogen bonds and can be a site for further chemical modification. The nature of the polar head group is a critical factor in determining the molecule's interaction with receptors and its ability to modulate signaling pathways.

In related lipid signaling molecules like diacylglycerols, the free hydroxyl group is essential for their function, particularly in activating protein kinase C (PKC) isozymes. For ether lipid analogues, modifications to this head group can dramatically alter their biological activity. Studies on alkylphospholipid analogues have shown that the presence and nature of a charged group in the polar head are crucial for their therapeutic effects. For example, the substitution of a positively charged quaternary nitrogen with non-polar groups in certain anticancer phospholipid analogues led to a complete loss of tumor avidity, highlighting the importance of electrostatic interactions for target recognition. nih.gov

While this compound itself has a neutral hydroxyl head group, its potential to act as a precursor for the synthesis of derivatives with charged or more complex polar heads is a key area of interest. The ability to modify this group allows for the fine-tuning of the molecule's solubility, charge, and specific interactions with biological targets.

Table 3: Impact of Polar Head Group Modifications on Diether Lipid Analogue Activity

Head Group Modification Observed Biological Effect Mechanism of Action
Presence of a Free Hydroxyl Essential for certain signaling functions (e.g., PKC activation in diacylglycerols).Acts as a hydrogen bond donor/acceptor, facilitating interaction with target proteins.
Introduction of a Quaternary Nitrogen Can be critical for tumor cell uptake and retention in anticancer analogues. nih.govProvides a positive charge, facilitating electrostatic interactions with negatively charged cell membranes or specific receptors. nih.gov
Substitution with Non-Polar Groups Can lead to a loss of specific biological activity (e.g., tumor avidity). nih.govEliminates key electrostatic interactions required for target binding and cellular uptake. nih.gov

SAR of this compound-Derived Lipids in Specific Therapeutic Areas

The structural features of this compound derivatives have been explored in the context of various diseases, leading to valuable insights into their therapeutic potential.

Antiviral Activity: Ether lipids have shown promise as broad-spectrum antiviral agents. Their mechanism often involves the disruption of viral envelopes or interference with host cell processes essential for viral replication. SAR studies in this area have revealed that modifications to the alkyl chains and the polar head group can significantly impact antiviral potency. For instance, the introduction of specific substituents on the polar head group of related lipid prodrugs has been shown to enhance their activity against viruses like SARS-CoV-2.

Anti-Inflammatory Activity: Certain ether lipids can modulate inflammatory pathways. They can interfere with the production of pro-inflammatory mediators and influence the activity of immune cells. The anti-inflammatory effects of lipids are often linked to the composition of their fatty acid chains. While direct SAR studies on the anti-inflammatory properties of this compound are limited, research on related lipids suggests that the length and saturation of the alkyl chains would be key determinants of their activity in this area.

Anticancer Activity: Ether lipids represent a class of investigational anticancer drugs. Their cytotoxic action is often attributed to their ability to integrate into and disrupt cancer cell membranes, inhibit key enzymes involved in cell signaling and lipid metabolism (such as protein kinase C and phosphatidylcholine biosynthesis), and interfere with growth factor receptor signaling. SAR studies have shown that the presence of long alkyl chains and specific polar head groups are crucial for their antitumor activity. For example, some synthetic ether lipids are preferentially cytotoxic to leukemic cells compared to normal bone marrow cells.

Table 4: Summary of SAR Findings for Diether Lipid Analogues in Therapeutic Areas

Therapeutic Area Key Structural Features for Activity Examples of SAR Findings
Antiviral Long alkyl chains (C14-C18), specific polar head group modifications.Modifications to the glycerol stereochemistry may not significantly alter in vitro anti-SARS-CoV-2 activity for some analogues.
Anti-Inflammatory Alkyl chain length and saturation.The composition of lipid tails influences the modulation of inflammatory pathways.
Anticancer Long alkyl chains, specific polar head groups (e.g., with a positive charge).Ether lipids can selectively target cancer cell membranes and inhibit key signaling enzymes.

Advanced Analytical Methodologies for Characterization and Quantification of Glycerol Ether Lipids

Mass Spectrometry (MS)-Based Approaches for Structural Elucidation and Quantitative Analysis

Mass spectrometry stands out as a powerful tool for the analysis of glycerol (B35011) ether lipids due to its high sensitivity and ability to provide detailed structural information.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of 2,3-Bis(octadecyloxy)propan-1-ol by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

For this compound, the molecular formula is C39H80O3. HRMS can confirm this composition by measuring the mass of its protonated molecule, [M+H]+, with a high degree of accuracy, typically within a few parts per million (ppm). This capability is crucial in complex lipidomics studies where numerous lipid species with similar masses may be present. nih.govnih.gov The high mass resolution can separate the isotopic peaks, further confirming the elemental formula. nih.gov

Table 1: Theoretical Mass of this compound

Ion Molecular Formula Theoretical Monoisotopic Mass (Da)
[M+H]+ C39H81O3+ 597.6180
[M+Na]+ C39H80O3Na+ 619.5999

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a key technique for the detailed structural elucidation of glycerol ether lipids like this compound. In an MS/MS experiment, the precursor ion of the target molecule is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" that reveals the connectivity of the molecule. nih.govresearchgate.net

For dialkyl glycerol ethers, characteristic fragmentation patterns include the neutral loss of the alkyl chains and cleavages around the glycerol backbone. nih.gov The analysis of these fragments allows for the confirmation of the ether linkages, the length of the alkyl chains, and the structure of the glycerol headgroup. nih.govnih.gov This detailed structural information is vital for distinguishing between isomeric and isobaric lipid species.

Table 2: Predicted Key MS/MS Fragments for [M+H]+ of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Description
597.6 343.3 Loss of one octadecyl chain (C18H38)
597.6 325.3 Loss of one octadecyloxy group (C18H37O) and H2O

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure, conformation, and purity of this compound.

1H NMR and 13C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the complete structural assignment of this compound. docbrown.infodocbrown.info

In the ¹H NMR spectrum, distinct signals corresponding to the different proton environments in the molecule can be observed. The protons on the glycerol backbone will appear at characteristic chemical shifts, as will the methylene (B1212753) protons adjacent to the ether oxygens. The long alkyl chains will give rise to a large, complex signal in the upfield region of the spectrum, with the terminal methyl protons appearing as a distinct triplet. docbrown.infoyoutube.comchemicalbook.com

The ¹³C NMR spectrum provides complementary information, with a separate signal for each unique carbon environment. The carbons of the glycerol backbone, the ether-linked carbons, and the carbons along the octadecyl chains will each have characteristic chemical shifts. docbrown.infoyoutube.comdocbrown.info The chemical shift is influenced by the proximity to the electronegative oxygen atoms. docbrown.info

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Glycerol CH2OH ~3.5-3.7 ~64
Glycerol CH-O ~3.4-3.6 ~79
Glycerol CH2-O ~3.4-3.6 ~72
O-CH2-(CH2)16-CH3 ~3.4-3.5 ~71
O-CH2-CH2-(CH2)15-CH3 ~1.5-1.6 ~32
(CH2)15 ~1.2-1.4 ~29-30

Chromatographic Separation Techniques for Lipid Profiling

Chromatographic techniques are essential for the separation and purification of this compound from complex mixtures, enabling accurate quantification and further structural analysis.

Reverse-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) for Comprehensive Lipid Fingerprinting

Reverse-phase liquid chromatography coupled with mass spectrometry (RP-LC-MS) is a highly effective method for the comprehensive analysis of glycerol ether lipids. researchgate.net In RP-LC, separation is based on the hydrophobicity of the molecules. Due to its long octadecyl chains, this compound is a nonpolar compound and is therefore well-retained on a reverse-phase column (e.g., C18). researchgate.netresearchgate.net

This technique allows for the separation of different glycerol ether lipids based on their alkyl chain lengths and degree of unsaturation. The eluting compounds are then introduced directly into the mass spectrometer, which provides sensitive detection and identification. researchgate.net RP-LC-MS is a cornerstone of lipidomics, enabling the detailed profiling of glycerol ether lipids in various biological and environmental samples. nih.govdshs-koeln.de

Table 4: Compound Names Mentioned

Compound Name
This compound
Glycerol
Methionine

Gas Chromatography-Mass Spectrometry (GC-MS) in Glycerol Ether Lipid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the detailed characterization and quantification of glycerol ether lipids, including dialkylglycerol ethers like this compound. creative-proteomics.com The combination of gas chromatography's high-resolution separation capabilities with the precise identification power of mass spectrometry makes it invaluable for lipidomic research. creative-proteomics.comnih.gov However, a critical step is required before analysis due to the low volatility of these lipids.

A mandatory prerequisite for analyzing glycerol ether lipids by GC-MS is chemical derivatization. researchgate.net This process modifies the chemical structure of the lipids to increase their volatility and thermal stability, making them suitable for gas-phase analysis. researchgate.net The most common method is silylation, where the free hydroxyl group on the glycerol backbone is converted into a trimethylsilyl (B98337) (TMS) ether. nih.gov This is typically achieved by reacting the lipid with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trimethylsilylimidazole (TMSIM), often with a catalyst like trimethylchlorosilane (TMCS) to accelerate the reaction. nih.govresearchgate.net

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized in a heated inlet. The volatile derivatives are then separated as they travel through a long, thin capillary column. The separation is based on the compounds' boiling points and their interactions with the stationary phase coating the inside of the column. A temperature program, which gradually increases the column temperature, is used to elute the separated lipid derivatives sequentially.

Upon exiting the column, the molecules enter the ion source of the mass spectrometer. Electron ionization (EI) is typically used, where a high-energy electron beam bombards the molecules, causing them to ionize and break apart into a predictable set of fragment ions. This fragmentation pattern is a unique "fingerprint" for a specific molecule. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that allows for confident structural elucidation. For dialkylglycerol ethers, the mass spectra will contain characteristic ions that help identify the length of the alkyl chains.

For precise measurement of the amount of a specific glycerol ether lipid, GC-MS is often operated in selected ion monitoring (SIM) mode. nih.govyoutube.com Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific and abundant fragment ions corresponding to the target analyte. youtube.com This targeted approach dramatically increases sensitivity and selectivity, enabling accurate quantification even at very low concentrations in complex biological samples. creative-proteomics.com To ensure accuracy and correct for any sample loss during preparation, a known amount of an internal standard—a structurally similar compound not naturally present in the sample or a stable isotope-labeled version of the analyte—is added at the beginning of the process. nih.gov

Detailed Research Findings

Research has consistently validated GC-MS as a robust method for analyzing glycerol ether lipids in various matrices. While direct GC-MS analysis of high-molecular-weight compounds like this compound can be challenging, the analysis of its constituent parts or related, smaller glycerol ethers is well-established. For instance, studies on the etherification of glycerol have used GC-MS to identify and distinguish between 1,3-dialkyl and 2,3-dialkyl glycerol ether isomers based on their elution order and mass spectra. scielo.br

In a typical analysis of glycerol ether derivatives, the GC separation is performed on a non-polar capillary column. The mass spectrometer then provides crucial structural information. For example, the mass spectra of TMS-derivatized dialkylglycerols will not only show a molecular ion but also characteristic fragment ions that reveal the structure of the alkyl chains attached to the glycerol backbone.

The table below summarizes typical instrumental parameters and findings for the GC-MS analysis of glycerol ether lipids, based on established methodologies for related compounds.

ParameterTypical Condition or Finding
Derivatization Reagent Trimethylsilylimidazole (TMSIM) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govresearchgate.net
GC Column Non-polar capillary column (e.g., DB-5ms, VF-WAXms). scielo.br
Injector Temperature 250 °C. scielo.br
Oven Temperature Program An initial temperature of ~40-150°C, ramped at 5-20°C/min to a final temperature of ~220-320°C. researchgate.netscielo.br
Ionization Mode Electron Ionization (EI) at 70 eV. nih.gov
Mass Analyzer Quadrupole or Triple Quadrupole. nih.gov
Acquisition Mode Full Scan for identification; Selected Ion Monitoring (SIM) for quantification. nih.govyoutube.com
Elution Order For dialkylglycerol ethers, 1,3-isomers typically elute before 2,3-isomers. scielo.br

Computational and in Silico Approaches in Ether Lipid Research

Molecular Dynamics Simulations for Membrane Interactions of Ether Lipids

Molecular dynamics (MD) simulations offer a powerful lens to examine the behavior of ether lipids within biological membranes at an atomistic level. These simulations can reveal crucial information about how the presence of an ether linkage, as seen in 2,3-Bis(octadecyloxy)propan-1-ol, influences membrane structure, dynamics, and interactions with other molecules.

MD simulations have been instrumental in comparing the properties of ether lipids with their more common ester-linked counterparts. For instance, simulations have shown that the two hydrogen atoms that replace the carbonyl oxygen in ether lipids create a water-impermeable barrier along the glycerol (B35011) backbone. nih.gov This fundamental difference in structure affects how these lipids pack together and interact with neighboring molecules like cholesterol.

Studies combining MD simulations with experimental techniques such as small-angle neutron and X-ray scattering have provided a detailed picture of cholesterol's interactions within ether lipid bilayers. nih.gov These integrated approaches have revealed that in ether lipid membranes, cholesterol tends to form hydrogen bonds primarily with the phosphate (B84403) oxygen of the lipid headgroup. nih.gov This is in contrast to ester lipid membranes, where cholesterol predominantly interacts with the carbonyl oxygens of the glycerol backbone. nih.gov This distinct interaction pattern causes cholesterol to position itself closer to the surface of the ether lipid bilayer, leading to dehydration of the headgroup's phosphate moiety. nih.gov

Furthermore, MD simulations have elucidated the impact of ether lipids on the physical properties of the membrane. They have shown that the absence of the carbonyl group in ether lipids leads to a larger area per lipid molecule compared to their ester-linked analogs. nih.gov For example, simulations have indicated that dihexadecylphosphatidylcholine (DHPC), an ether lipid, has a slightly larger lipid area than its ester counterpart, dipalmitoylphosphatidylcholine (DPPC). nih.gov The spatial density distribution of lipid chains around cholesterol, as revealed by simulations, is anisotropic, causing the cholesterol molecule to tilt within the membrane. nih.gov

The insights gained from MD simulations are critical for understanding the unique roles of ether lipids in biological processes, including their involvement in cholesterol trafficking and the modulation of membrane protein function. nih.gov These computational models provide a framework for interpreting experimental data and for generating new hypotheses about the structure-function relationships of ether lipids.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound-Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While specific QSAR studies focused solely on this compound derivatives are not extensively documented in publicly available literature, the principles of QSAR can be readily applied to this class of molecules to predict their activity and guide the synthesis of more potent analogs.

A typical QSAR study involves several key steps. First, a dataset of compounds with known biological activities (e.g., cytotoxic concentrations against cancer cell lines) is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight, surface area), electronic properties, and topological features. nih.gov

The next step is to use statistical methods, such as multiple linear regression or more advanced machine learning algorithms like artificial neural networks, to build a mathematical model that correlates the descriptors with the observed biological activity. nih.govnih.gov The predictive power of the resulting QSAR model is then rigorously validated using both internal and external sets of compounds that were not used in the model's development. nih.gov

For derivatives of this compound, QSAR models could be developed to predict various biological endpoints, including their effects on membrane fluidity, their potential as anticancer agents, or their interactions with specific protein targets. nih.gov For example, a QSAR study on a series of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives found that the water-accessible surface area was a key descriptor correlating with their tumor-specificity. nih.gov Similarly, for ether lipid derivatives, descriptors related to lipophilicity, molecular shape, and the presence of specific functional groups would likely be important determinants of their biological activity.

The insights gained from QSAR models can be used for "mechanistic interpretation," identifying the key structural attributes that promote or diminish the desired biological effect. nih.gov This information is invaluable for the rational design of new ether lipid derivatives with improved potency and selectivity.

Docking Studies and Ligand-Target Interaction Predictions for Ether Lipid Analogues

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of ether lipid research, docking studies are employed to predict how analogues of molecules like this compound might interact with specific protein targets. This approach is crucial for understanding their mechanism of action and for designing new compounds with enhanced binding affinity and specificity. nih.govnih.gov

The process of molecular docking involves several steps. First, the three-dimensional structures of both the ligand (the ether lipid analogue) and the target protein are obtained, either from experimental methods like X-ray crystallography or through homology modeling. The docking software then explores a vast number of possible binding poses of the ligand within the active site or other relevant binding pockets of the protein. nih.gov Each of these poses is evaluated using a scoring function that estimates the binding affinity, typically based on factors like intermolecular forces, shape complementarity, and hydrogen bonding interactions. nih.gov

Docking studies can provide valuable insights into the specific amino acid residues that are critical for the interaction between an ether lipid analogue and its target protein. This information can guide the design of new molecules with modified functional groups that can form stronger or more specific interactions with the target. For instance, if a docking study reveals a key hydrogen bond between the hydroxyl group of an ether lipid and a particular residue in the protein's active site, medicinal chemists can focus on synthesizing analogues that preserve or enhance this interaction.

While specific docking studies on this compound are not widely reported, the methodology has been successfully applied to a wide range of other lipid-like molecules and their protein targets. nih.govnih.gov The application of consensus docking, which combines the results from multiple docking programs, has been shown to improve the accuracy of binding mode prediction. nih.gov

In Silico Assessment of Biological Activities and Drug-Likeness for Novel Ether Lipids

A key aspect of this assessment is the evaluation of a compound's pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). biorxiv.org Various computational models are available to predict these properties based on the molecule's structure. For example, a compound's lipophilicity (logP) and polar surface area (PSA) are often used to predict its oral bioavailability.

"Drug-likeness" is a qualitative concept used to evaluate whether a compound has properties that would make it a likely candidate for an oral drug. acs.org Several rule-based filters, such as Lipinski's Rule of Five, are commonly used to assess drug-likeness. acs.org These rules are based on the observation that most orally active drugs fall within a certain range of molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

In silico methods can also be used to predict potential biological activities and toxicities. ajbls.com This can involve screening a compound against a large database of known pharmacologically active molecules or using models that predict interactions with specific toxicity-related targets, such as the hERG potassium channel.

For novel ether lipids, these in silico tools can provide an early indication of their potential as therapeutic agents. By flagging compounds with poor predicted ADMET properties or a low drug-likeness score, researchers can focus their efforts on more promising candidates, saving time and resources in the drug development pipeline. biorxiv.orgnih.gov

Emerging Research Frontiers and Future Directions in 2,3 Bis Octadecyloxy Propan 1 Ol Studies

Development of Novel Biogeochemical and Paleoenvironmental Proxies from Glycerol (B35011) Ether Lipids

Glycerol ether lipids, including compounds structurally related to 2,3-Bis(octadecyloxy)propan-1-ol, are proving to be invaluable tools in the fields of biogeochemistry and paleoenvironmental science. These lipids, particularly glycerol dialkyl glycerol tetraethers (GDGTs), are key components of the cell membranes of Archaea, ancient microorganisms found in a vast range of environments, from polar oceans to hydrothermal vents. harvard.edu The unique chemical structures of these lipids make them resistant to degradation, allowing them to be preserved in sediment records for millions of years.

A significant breakthrough in this area is the development of the TEX₈₆ paleotemperature proxy. This proxy is based on the observation that the number of cyclopentane (B165970) and cyclohexane (B81311) rings in the GDGTs produced by marine Archaea correlates with the temperature of the surrounding water. harvard.eduwhoi.edu By analyzing the distribution of these lipids in ancient sediments, scientists can reconstruct past sea surface temperatures, providing crucial data for understanding long-term climate change. harvard.eduwhoi.edu

The application of GDGTs extends beyond temperature reconstructions. The Branched and Isoprenoid Tetraether (BIT) index, for example, is used to trace the input of terrestrial organic matter into marine environments. nih.gov This is because branched GDGTs are primarily produced by bacteria in soils and peat bogs, while isoprenoid GDGTs are characteristic of marine Archaea. nih.gov Variations in the BIT index in sediment cores can therefore reflect changes in river runoff, sea level, and coastal erosion over geological timescales. nih.govresearchgate.net

Table 1: Glycerol Ether Lipid-Based Paleoenvironmental Proxies

Proxy NameAbbreviationLipid TypeEnvironmental Parameter Reconstructed
TEX₈₆Temperature Index of 86 carbonsIsoprenoid GDGTsSea Surface Temperature
BIT IndexBranched and Isoprenoid Tetraether IndexBranched and Isoprenoid GDGTsTerrestrial Organic Matter Input
Paleosalinity Proxy---Isoprenoid GDGTsSalinity
Paleo-pH Proxy---Branched GDGTspH

Applications of this compound Derivatives in Advanced Drug Delivery Systems (e.g., Lipid Nanoparticles)

Derivatives of this compound and other ether lipids are at the forefront of innovation in advanced drug delivery systems, particularly in the development of lipid nanoparticles (LNPs). These nanoparticles serve as versatile carriers for a wide range of therapeutic agents, including nucleic acids like siRNA and mRNA, offering advantages in terms of stability, biocompatibility, and targeted delivery.

The unique physicochemical properties of ether lipids, such as their resistance to chemical degradation compared to ester-based lipids, make them particularly suitable for LNP formulations. nih.gov Cationic ether lipids, for instance, are crucial for encapsulating negatively charged nucleic acids through electrostatic interactions. nih.gov A key feature of many of these lipids is their ionizable nature; they are positively charged at an acidic pH, which facilitates encapsulation, but become neutral at physiological pH, which can reduce toxicity and improve stability in the bloodstream. nih.govepo.org

One notable example of an ether lipid used in LNPs is 1,2-di-O-octadecenyl-3-trimethylammonium-propane (DOTMA), a structural analogue of this compound. nih.govnih.gov LNPs formulated with DOTMA have been shown to be effective vaccine adjuvants, capable of eliciting robust antibody and T helper 1 (Th1)-type immune responses. nih.gov This highlights the potential of ether lipid-based LNPs in the development of next-generation vaccines against infectious diseases.

The composition of LNPs is typically a carefully optimized mixture of different lipid types, each serving a specific function. A common formulation, as detailed in the table below, includes a cationic or ionizable lipid, a structural lipid like cholesterol, a helper lipid, and a PEG-lipid to provide a hydrophilic shell that prevents aggregation and prolongs circulation time. nih.govepo.org The precise ratio of these components can be tailored to achieve desired characteristics such as particle size, surface charge, and drug release profile. epo.org

Table 2: Common Components of Lipid Nanoparticle Formulations

Lipid ComponentExample(s)Function in LNP
Cationic/Ionizable LipidDOTMA, DLin-MC3-DMA, ALC-0315, SM-102Encapsulation of negatively charged cargo (e.g., nucleic acids)
Structural LipidCholesterol, Fecosterol, SitosterolEnhances LNP stability and rigidity
Helper LipidPhosphatidylcholine (PC), Phosphatidylethanolamine (B1630911) (PE)Facilitates membrane fusion and endosomal escape
PEG-Lipid---Provides a hydrophilic shell, prevents aggregation, prolongs circulation

Exploration of Therapeutic Potential and Biotechnological Applications of Ether Lipid Analogues

Ether lipid analogues, a class of compounds that includes this compound, are being actively investigated for their therapeutic potential across a range of diseases, particularly cancer. nih.gov These synthetic molecules often mimic the structure of natural ether lipids but are designed to have enhanced or novel biological activities.

One of the most promising areas of research is the development of ether phospholipids (B1166683) as anti-tumor agents. nih.gov These compounds have been shown to induce apoptosis (programmed cell death) in cancer cells, in part by targeting mitochondria, the cell's energy-producing organelles. nih.gov For example, some ether phospholipids can disrupt the mitochondrial membrane, leading to the release of pro-apoptotic factors. nih.gov Furthermore, certain analogues have been found to inhibit key signaling pathways, such as the PI3K/Akt pathway, which is often overactive in cancer and promotes cell survival. nih.gov

The therapeutic strategy is not limited to direct cytotoxicity. Some ether lipid analogues are being explored for their ability to modulate the tumor microenvironment. For instance, they may alter the composition of lipid rafts, specialized domains within the cell membrane, which can in turn affect the function of important signaling proteins. nih.gov The table below summarizes some of the key mechanisms of action of therapeutic ether lipid analogues.

Table 3: Therapeutic Mechanisms of Ether Lipid Analogues

Mechanism of ActionTargetTherapeutic Effect
Mitochondrial DysfunctionMitochondrial membraneInduction of apoptosis
Inhibition of Signaling PathwaysPI3K/Akt pathway, JNK MAPK pathwayReduced cell survival and proliferation
Alteration of Lipid RaftsPlasma membraneModulation of cellular signaling

Beyond cancer, ether lipids and their analogues have potential applications in other therapeutic areas. For example, there is growing interest in their role in metabolic diseases like obesity. frontiersin.org Studies have shown that reduced levels of plasmalogens, a major class of ether lipids, are associated with obesity. frontiersin.org This has led to research into the possibility of using ether lipid supplementation to attenuate diet-induced obesity and its complications. frontiersin.org

In the realm of biotechnology, the unique properties of ether lipids are being harnessed for various applications. Their ability to self-assemble into stable structures makes them attractive for the development of novel biomaterials. Furthermore, the discovery of glycosylated ether lipids with specific biological activities, such as the modulation of ion channels, opens up new avenues for the development of highly targeted therapeutics. nih.gov

Mechanistic Investigations into the Biosynthesis and Regulation of Glycerol Ether Lipids

Understanding the biosynthesis and regulation of glycerol ether lipids is crucial for elucidating their physiological roles and for developing strategies to manipulate their levels for therapeutic purposes. The synthesis of these lipids is a complex process that involves enzymes located in two different cellular compartments: the peroxisome and the endoplasmic reticulum (ER). wikipedia.orgnih.gov

The initial steps of ether lipid biosynthesis occur in the peroxisome. nih.gov The pathway begins with the acylation of dihydroxyacetone phosphate (B84403) (DHAP), a product of glycolysis. nih.gov The key step in forming the characteristic ether bond is catalyzed by the enzyme alkylglycerone phosphate synthase (AGPS), which exchanges the acyl group for a fatty alcohol. nih.gov This fatty alcohol is itself generated by a peroxisomal fatty acyl-CoA reductase (FAR1 or FAR2). nih.gov The final peroxisomal step involves the reduction of the keto group to produce 1-O-alkyl-glycerol-3-phosphate (AGP), the precursor for all ether lipids. nih.gov

From the peroxisome, AGP is transported to the ER, where the final modifications take place. nih.gov This includes the addition of a fatty acid at the sn-2 position and the attachment of a head group, such as choline (B1196258) or ethanolamine, to the sn-3 position. almerja.net The synthesis of plasmalogens, a major subclass of ether lipids, requires an additional desaturation step in the ER to create the characteristic vinyl ether bond. almerja.net

The regulation of this pathway is complex and not yet fully understood. However, it is clear that the activity of the enzymes involved is tightly controlled. For example, genetic defects in the enzymes responsible for peroxisomal ether lipid synthesis, as seen in Zellweger syndrome, lead to a profound deficiency in ether lipids and severe developmental abnormalities. nih.gov This underscores the critical importance of this pathway for normal human health.

Research is ongoing to identify all the enzymes involved in ether lipid metabolism and to understand how their activities are regulated. nih.gov For instance, some enzymes in the pathway are still considered "orphan enzymes," meaning their corresponding genes have not yet been identified. nih.gov The table below provides a simplified overview of the key enzymes and their roles in the ether lipid biosynthetic pathway.

Table 4: Key Enzymes in Glycerol Ether Lipid Biosynthesis

EnzymeLocationFunction
Dihydroxyacetonephosphate acyltransferase (DHAPAT)PeroxisomeAcylates dihydroxyacetone phosphate (DHAP)
Alkylglycerone phosphate synthase (AGPS)PeroxisomeForms the ether bond by exchanging an acyl group for a fatty alcohol
Fatty acyl-CoA reductase (FAR1/FAR2)PeroxisomeReduces a fatty acyl-CoA to a fatty alcohol
Acyl/alkyl-DHAP reductasePeroxisomeReduces alkyl-DHAP to 1-O-alkyl-glycerol-3-phosphate (AGP)
Various acyltransferases and phosphotransferasesEndoplasmic ReticulumAdd fatty acids and head groups to complete the lipid structure
Plasmanylethanolamine desaturase (PEDS1)Endoplasmic ReticulumCreates the vinyl ether bond in plasmalogens

Q & A

Q. What are the optimal synthetic routes for 2,3-Bis(octadecyloxy)propan-1-ol, and how can reaction conditions be optimized for high yield?

Methodological Answer:

  • Etherification Reaction: React glycerol with octadecyl bromide under alkaline conditions (e.g., NaOH/ethanol) to substitute hydroxyl groups. Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity between hydrophilic glycerol and hydrophobic alkyl halides .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted alkyl halides and byproducts. Monitor purity via TLC (Rf ~0.5 in 9:1 hexane:ethyl acetate) .
  • Yield Optimization: Conduct reactions under anhydrous conditions to prevent hydrolysis. Use excess octadecyl bromide (2.5 eq per hydroxyl group) and reflux for 48 hours to maximize substitution .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Peaks at δ 3.4–3.6 ppm (m, –OCH₂–), δ 1.2–1.6 ppm (m, –CH₂– alkyl chains), and δ 0.8–0.9 ppm (t, terminal –CH₃) confirm ether linkages and alkyl chain integrity .
    • ¹³C NMR: Signals at 70–75 ppm (ether carbons) and 14 ppm (terminal CH₃) validate substitution patterns .
  • Mass Spectrometry: High-resolution ESI-MS shows [M+Na]⁺ peak at m/z 805.3 (calculated for C₃₉H₇₈O₃Na⁺) .

Q. What are the primary challenges in maintaining purity during the synthesis of long-chain ether derivatives like this compound?

Methodological Answer:

  • Byproduct Formation: Incomplete substitution leads to mono-/di-ether intermediates. Mitigate via iterative recrystallization from acetone or ethanol .
  • Hydrophobic Contamination: Residual alkyl halides co-elute with the product. Use preparative HPLC with a C18 column for final purification .

Advanced Research Questions

Q. How does the alkyl chain length in this compound influence its self-assembly behavior in lipid membrane studies?

Methodological Answer:

  • Bilayer Stability: Longer chains (C18 vs. C16) enhance van der Waals interactions, increasing membrane rigidity. Measure phase transition temperatures via differential scanning calorimetry (DSC) .
  • Fluidity Assays: Use fluorescence anisotropy with DPH probes to compare membrane dynamics. C18 derivatives show reduced anisotropy (higher rigidity) at 37°C vs. shorter-chain analogs .

Q. What methodological approaches resolve contradictions in reported synthetic yields for glycerol-based ethers?

Methodological Answer:

  • Variable Analysis: Compare yields across catalysts (e.g., KOH vs. NaH), solvents (ethanol vs. DMF), and reaction times. For example, NaH in DMF at 80°C achieves >90% yield vs. 70% with KOH/ethanol .
  • Statistical Design: Apply a Taguchi orthogonal array to isolate critical factors (e.g., solvent polarity, temperature) and optimize conditions .

Q. What experimental designs are effective for studying the compound's role in pH-sensitive drug delivery systems?

Methodological Answer:

  • Archaeosome Preparation: Incorporate this compound into archaeosomes via thin-film hydration. Use dynamic light scattering (DLS) to monitor vesicle size (target: 100–200 nm) .
  • pH-Responsive Release: Load doxorubicin and measure release kinetics at pH 5.0 (lysosomal) vs. 7.4 (physiological) using dialysis membranes. Compare with control liposomes lacking ether linkages .

Q. How can computational modeling predict the thermotropic phase behavior of this compound in bilayer systems?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate lipid bilayers using GROMACS. Parameterize force fields (e.g., CHARMM36) for ether bonds and long alkyl chains. Analyze area per lipid and tail order parameters .
  • DFT Calculations: Compute Gibbs free energy changes during phase transitions. Compare with experimental DSC data to validate models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.